molecular formula C16H16F3N3O6 B2394862 3-Methyl-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1396794-56-1

3-Methyl-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No. B2394862
CAS RN: 1396794-56-1
M. Wt: 403.314
InChI Key: GYINLEDHVFYFKJ-UHFFFAOYSA-N
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Description

3-Methyl-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C16H16F3N3O6 and its molecular weight is 403.314. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition Properties

The corrosion inhibition properties of 1,3,4-oxadiazole derivatives have been extensively studied, highlighting their potential in protecting mild steel against corrosion in acidic environments. These compounds, including variants like 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol, exhibit mixed-type inhibitory behavior and form protective layers on metal surfaces, as confirmed by gravimetric, electrochemical, and SEM analyses (P. Ammal, M. Prajila, A. Joseph, 2018).

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have also been synthesized for their antimicrobial properties. Compounds such as Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one demonstrated significant antibacterial and antifungal activities in vitro, suggesting their utility in developing new antimicrobial agents (N. Patel, J. Patel, 2011).

Synthesis and Biological Evaluation

The synthesis and evaluation of 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles have shown potent antioxidant activities. These derivatives, particularly those derived from fumaric, malonic, and citric acids, exhibited significant antioxidant properties, making them promising candidates for further development as antioxidant agents (A. Rabie, A. Tantawy, Sahar M. I. Badr, 2016).

Drug Metabolism and Disposition

The metabolism of setileuton, a 5-lipoxygenase inhibitor containing a 1,3,4-oxadiazole ring, involves a novel cytochrome P450-mediated ring opening. This metabolic pathway, involving the incorporation of oxygen from molecular oxygen, underscores the complexity of drug metabolism for compounds featuring the 1,3,4-oxadiazole moiety (C. Maciolek et al., 2011).

Antifungal Evaluation

Novel 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles synthesized using CuI as a catalyst showed promising antifungal activity against various human pathogenic fungal strains. This indicates their potential in addressing microbial infections and highlights the versatility of 1,3,4-oxadiazoles in antimicrobial applications (J. Sindhu, Harjinder Singh, J. Khurana, C. Sharma, K. R. Aneja, 2013).

properties

IUPAC Name

3-methyl-5-[1-[[2-(trifluoromethoxy)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2.C2H2O4/c1-9-18-13(22-19-9)11-7-20(8-11)6-10-4-2-3-5-12(10)21-14(15,16)17;3-1(4)2(5)6/h2-5,11H,6-8H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYINLEDHVFYFKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)CC3=CC=CC=C3OC(F)(F)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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